molecular formula C28H24N2O8 B11677293 4-[(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

4-[(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B11677293
M. Wt: 516.5 g/mol
InChI Key: QCBHAWLEZVMIGI-HYARGMPZSA-N
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Description

4-[(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves several steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate and urea under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and aluminum chloride as a catalyst.

    Methoxyphenoxy Methylation: The methoxyphenoxy group is added through a nucleophilic substitution reaction using methoxyphenol and formaldehyde.

    Final Coupling: The final step involves coupling the synthesized intermediates through a Wittig reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methoxyphenoxy groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Products may include dihydropyrimidines and alcohols.

    Substitution: Products may include substituted benzoic acids and ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural similarity to certain bioactive molecules suggests it could interact with biological targets such as enzymes and receptors.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid likely involves interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: The compound may modulate receptor activity by acting as an agonist or antagonist.

    Pathways: The compound may influence cellular pathways by altering the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxyphenylacetic acid
  • 4-methoxyphenylacetic acid
  • 4-ethoxybenzoic acid

Uniqueness

4-[(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H24N2O8

Molecular Weight

516.5 g/mol

IUPAC Name

4-[[4-[(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C28H24N2O8/c1-3-37-21-11-9-20(10-12-21)30-26(32)22(25(31)29-28(30)35)14-18-6-13-23(24(15-18)36-2)38-16-17-4-7-19(8-5-17)27(33)34/h4-15H,3,16H2,1-2H3,(H,33,34)(H,29,31,35)/b22-14+

InChI Key

QCBHAWLEZVMIGI-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)C(=O)NC2=O

Origin of Product

United States

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